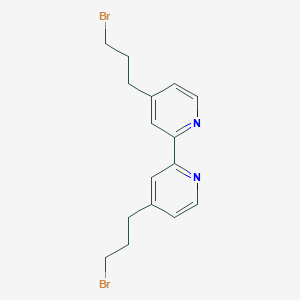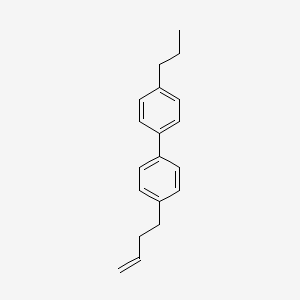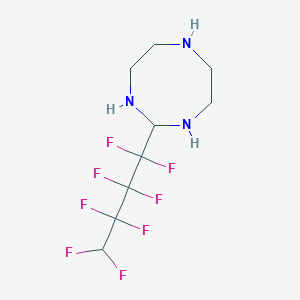![molecular formula C22H20O2S B12552404 1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene CAS No. 167355-17-1](/img/structure/B12552404.png)
1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene is an organic compound that features a complex structure with multiple benzene rings and a sulfonyl group
Vorbereitungsmethoden
The synthesis of 1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzene derivatives and sulfonyl chlorides.
Reaction Conditions: The key step involves the reaction of a benzene derivative with a sulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonylated intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with another benzene derivative under conditions that promote the formation of the final product. This may involve the use of catalysts such as palladium or nickel complexes.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced sulfonyl derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings are substituted with various functional groups using reagents such as halogens, nitrating agents, or alkylating agents.
Addition: Addition reactions can occur at the double bond in the prop-1-ene moiety, leading to the formation of saturated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors, which may lead to the development of new therapeutic agents.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The compound’s benzene rings can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene can be compared with other similar compounds:
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene: This compound contains additional functional groups, such as hydroxyl or amino groups, which can significantly alter its reactivity and applications.
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene:
Eigenschaften
CAS-Nummer |
167355-17-1 |
|---|---|
Molekularformel |
C22H20O2S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-[(1R)-1,3-diphenylprop-2-enyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C22H20O2S/c1-18-12-15-21(16-13-18)25(23,24)22(20-10-6-3-7-11-20)17-14-19-8-4-2-5-9-19/h2-17,22H,1H3/t22-/m1/s1 |
InChI-Schlüssel |
AQZHDBHVKNISCQ-JOCHJYFZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[C@H](C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


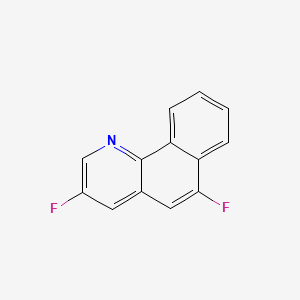
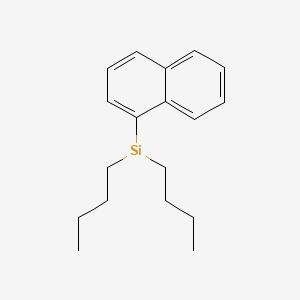
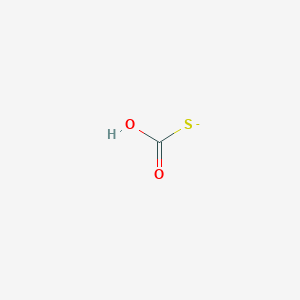
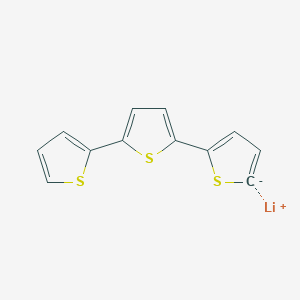
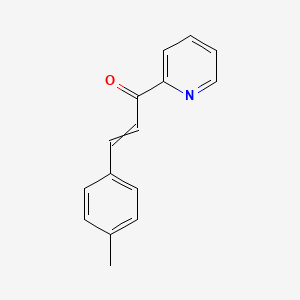
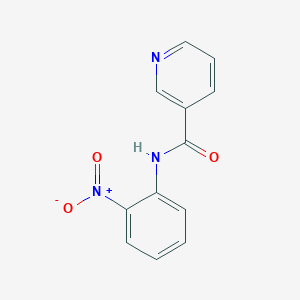
![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)
![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)



